

Perillartine: A Technical Guide to its Discovery, Chemistry, and Sensory Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillartine, a semisynthetic oxime derived from perillaldehyde, is a high-intensity sweetener approximately 2,000 times sweeter than sucrose.[1] First identified in 1920 from the plant Perilla namkemonsis Deone, it is primarily utilized in Japan as a sweetener, particularly in the tobacco industry.[1][2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, sensory evaluation, and biological mechanism of action of **perillartine**, with a focus on providing detailed experimental protocols and quantitative data for research and development applications.

Discovery and History

The journey of **perillartine** from a natural plant constituent to a commercial sweetener is marked by key scientific milestones:

- 1920: Perillartine is first isolated and identified from the essential oil of Perilla namkemonsis
 Deone.[2] Initial observations note its intensely sweet taste.
- Mid-20th Century: Research focuses on the synthesis of perillartine from more readily available precursors like perillaldehyde and limonene.



- 1970s-1980s: Structure-activity relationship studies are conducted to understand the molecular features responsible for its sweetness and to explore analogues with potentially improved properties.[3]
- Late 20th Century to Present: Perillartine finds a niche market in Japan, primarily as a sweetener for tobacco products. Research continues to explore its unique interaction with sweet taste receptors and its potential applications in other consumer products. A patent filed in 1996 by the Wm. Wrigley Jr. Company explored its use in chewing gum for prolonged sweetness.[4]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **perillartine** is essential for its application and formulation.



Property	Value	Reference
Chemical Name	(E)-4-(1-methylethenyl)-1- cyclohexene-1- carboxaldehyde oxime	[5]
Synonyms	Perilla sugar, Peryllartine	
CAS Number	30950-27-7	
Molecular Formula	C10H15NO	
Molar Mass	165.23 g/mol	
Appearance	White to yellowish crystalline powder	[1]
Melting Point	102 °C	[6]
Boiling Point	293.09 °C (estimate)	[6]
Density	1.0203 g/cm³ (estimate)	[6]
Solubility		
Water	Insoluble	
Dimethyl Sulfoxide (DMSO)	Soluble (≥ 100 mg/mL)	-
Ethanol	Soluble	-
Propylene Glycol	Soluble	-
Stability	Stable under ambient shipping conditions. For long-term storage, recommended at -20°C. Keep in a tightly sealed container, avoiding heat and light.[1] Specific data on stability under varying pH and temperature conditions is limited in publicly available literature.	



Synthesis of Perillartine: Experimental Protocols

Perillartine can be synthesized through two primary routes: from perillaldehyde or from limonene. The following are detailed experimental protocols for each method.

Synthesis from Perillaldehyde

This method involves the oximation of perillaldehyde with hydroxylamine hydrochloride. The following protocol is based on optimized reaction conditions to maximize yield and purity.

Materials:

- Perillyl aldehyde
- · Hydroxylamine hydrochloride
- Sodium hydroxide (for pH adjustment)
- Phosphate buffer solution
- Distilled water
- Organic solvent for extraction (e.g., diethyl ether)
- Anhydrous magnesium sulfate
- Reaction vessel with stirring and temperature control
- pH meter
- · Separatory funnel
- Rotary evaporator

Procedure:

 Prepare the Reaction Mixture: In a reaction vessel, dissolve hydroxylamine hydrochloride in a phosphate buffer solution. The molar ratio of perillyl aldehyde to hydroxylamine hydrochloride should be 1:7.



- pH Adjustment: Adjust the pH of the hydroxylamine hydrochloride solution to 6.5 using a sodium hydroxide solution.
- Addition of Perillyl Aldehyde: Slowly add perillyl aldehyde to the reaction mixture while stirring continuously.
- Reaction Conditions: Maintain the reaction temperature at 40°C and continue stirring for 6 hours.
- Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the **perillartine** using an organic solvent such as diethyl ether. Repeat the extraction process three times to ensure complete recovery.
- Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the organic solvent using a rotary evaporator to obtain the crude **perillartine**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield high-purity perillartine (expected purity >98%).

Synthesis from Limonene

This multi-step synthesis involves the conversion of limonene to perillyl alcohol, followed by oxidation to perillaldehyde, and finally oximation to **perillartine**.

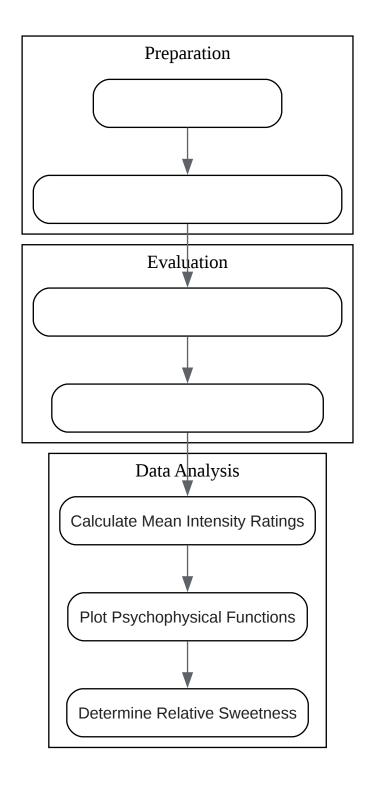
Step 1: Synthesis of Perillyl Alcohol from Limonene A common route involves the epoxidation of limonene followed by rearrangement.

Step 2: Oxidation of Perillyl Alcohol to Perillaldehyde This step can be achieved using various oxidizing agents.

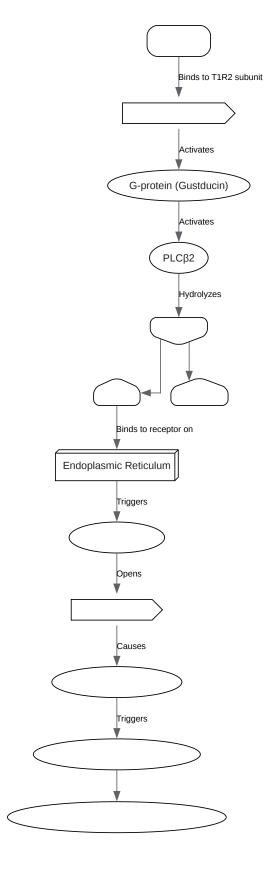
Step 3: Oximation of Perillaldehyde to **Perillartine** Follow the protocol outlined in Section 4.1.











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